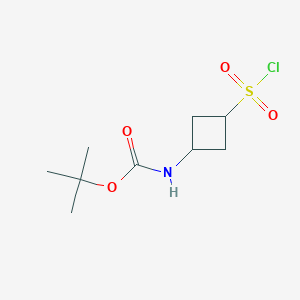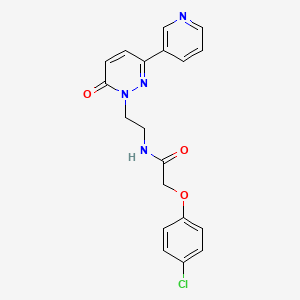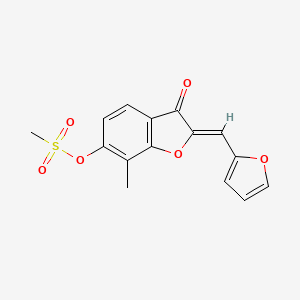![molecular formula C13H21Cl2FN2 B2454181 1-[3-(2-Fluorophenyl)propyl]piperazine dihydrochloride CAS No. 1266686-50-3](/img/structure/B2454181.png)
1-[3-(2-Fluorophenyl)propyl]piperazine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-[3-(2-Fluorophenyl)propyl]piperazine dihydrochloride” is a derivative of piperazine . Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Synthesis Analysis
The synthesis of piperazine derivatives has been a focus of recent research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Benzylpiperazine Derivatives Synthesis : This compound is related to the synthesis of benzylpiperazine derivatives, including cerebral vasodilators. The metabolites of such compounds are synthesized for structural confirmation (Ohtaka, Hori, Iemura, & Yumioka, 1989).
Crystallographic Studies : The asymmetric unit of a related monohydrated salt compound was analyzed, revealing significant structural details, including dihedral angles and hydrogen bonding interactions (Shivaprakash, Reddy, & Jasinski, 2014).
Pharmacological Research
Ischemic Brain Studies : Research on a closely related compound showed effects on free fatty acid liberation in ischemic brain in rats, indicating potential applications in neuropharmacology and stroke research (Kanazawa, Kidooka, Matsuda, & Handa, 1986).
Metabolite Analysis : Investigating the metabolites of a related compound in rat bile, urine, and feces helps understand its biotransformation pathways, which is crucial for drug development and toxicological studies (Kawashima, Satomi, & Awata, 1991).
Chemical and Biological Applications
Synthesis and Docking Studies : Synthesis and docking studies of a related compound, focusing on piperazine-1-yl-1H-indazole derivatives, highlight its role in medicinal chemistry, especially for creating targeted therapeutic agents (Balaraju, Kalyani, & Laxminarayana, 2019).
Serotoninergic Receptor Ligands : Fluorination of related compounds improved pharmacokinetic profiles and selectivity for 5-HT1D receptors, indicating potential use in developing drugs for neurological disorders (van Niel et al., 1999).
Material Science and Analysis
- X-ray Diffraction and Spectroscopy : The synthesis, characterization, and X-ray diffraction studies of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate provide insights into material properties and potential applications in material science (Sanjeevarayappa et al., 2015).
Mecanismo De Acción
Piperazine, a related compound, is a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . The mechanism of action for “1-[3-(2-Fluorophenyl)propyl]piperazine dihydrochloride” might be similar, but specific information is not available in the search results.
Safety and Hazards
“1-[3-(2-Fluorophenyl)propyl]piperazine dihydrochloride” may cause respiratory tract irritation, eye and skin irritation . It may be harmful if absorbed through the skin, if swallowed, or if inhaled . In case of contact with eyes or skin, it is recommended to flush with plenty of water and get medical aid .
Propiedades
IUPAC Name |
1-[3-(2-fluorophenyl)propyl]piperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2.2ClH/c14-13-6-2-1-4-12(13)5-3-9-16-10-7-15-8-11-16;;/h1-2,4,6,15H,3,5,7-11H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRMCUZSWBBGIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCC2=CC=CC=C2F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2-Fluorophenyl)propyl]piperazine dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone](/img/structure/B2454099.png)


![4-(3-Cyclopropyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-4-carbonyl)benzenesulfonyl fluoride](/img/structure/B2454103.png)





![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-carboxamide](/img/structure/B2454112.png)

![2-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2454117.png)
![4-{[(1-cyano-1,2-dimethylpropyl)carbamoyl]methoxy}-N-cyclopentylbenzamide](/img/structure/B2454120.png)
